Diethyl 2-isocyanatopentanedioate

Physicochemical characterization Reaction engineering Solvent selection

Diethyl 2-isocyanatopentanedioate (CAS 17046-23-0), also known as diethyl 2-isocyanatoglutarate, is a heterobifunctional isocyanate ester with the molecular formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol. It features an aliphatic isocyanate group (-N=C=O) and two ethyl ester moieties on a glutaric acid backbone.

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
CAS No. 17046-23-0
Cat. No. B168459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-isocyanatopentanedioate
CAS17046-23-0
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OCC)N=C=O
InChIInChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3
InChIKeyTZTLQVZEVNEAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-isocyanatopentanedioate (CAS 17046-23-0): Core Identifiers and Compound Classification for Procurement


Diethyl 2-isocyanatopentanedioate (CAS 17046-23-0), also known as diethyl 2-isocyanatoglutarate, is a heterobifunctional isocyanate ester with the molecular formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol . It features an aliphatic isocyanate group (-N=C=O) and two ethyl ester moieties on a glutaric acid backbone . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing glutamic acid-derived structural motifs or for bioconjugation via urea/carbamate bond formation with nucleophiles such as amines and alcohols .

Diethyl 2-isocyanatopentanedioate (CAS 17046-23-0): Why Simple Isocyanate or Glutarate Analogs Are Not Interchangeable


Substituting a generic isocyanate or a non-functionalized glutarate diester for diethyl 2-isocyanatopentanedioate is not feasible in applications requiring a specific balance of reactivity, solubility, or structural fidelity. Simple aliphatic isocyanates (e.g., ethyl isocyanatoacetate) lack the extended glutarate backbone that modulates both the physical properties and the steric environment of the reactive isocyanate group, directly impacting reaction yields and product solubility [1]. Conversely, non-isocyanato glutarate diesters cannot participate in the same covalent urea or carbamate bond-forming reactions that are essential for building complex molecular architectures, such as methotrexate analogs [2]. The specific ethyl ester protecting groups also dictate downstream hydrolysis conditions and solubility profiles compared to methyl ester analogs [1].

Diethyl 2-isocyanatopentanedioate (CAS 17046-23-0): Quantified Differentiation Evidence vs. Closest Analogs and Alternatives


Physicochemical Property Divergence: Boiling Point and Density vs. Ethyl Isocyanatoacetate

Diethyl 2-isocyanatopentanedioate exhibits markedly different physical properties compared to a simpler isocyanatoacetate analog, directly impacting its handling and use in thermal processes. The boiling point of the target compound is 289.3°C at 760 mmHg , significantly higher than the 67-68°C at 11 mmHg reported for ethyl isocyanatoacetate . Density also differs, with the target compound having a density of 1.13 g/cm³ versus 1.151 g/mL at 25°C for ethyl isocyanatoacetate . These differences are critical when designing reaction conditions or downstream purification steps.

Physicochemical characterization Reaction engineering Solvent selection

Reaction Yield Benchmark: 79% Yield in Urea Adduct Formation under Mild Conditions

In a documented synthetic procedure, diethyl 2-isocyanatopentanedioate was reacted with a pteridine-containing amine to produce a complex urea adduct with a reported yield of approximately 79% . The reaction was conducted using (i-Pr)₂NEt as a reagent in dimethylformamide solvent for 18 hours at a temperature of 20-25°C . While a direct head-to-head yield comparison with other isocyanates in this exact reaction is not available, yields of 79% are considered robust for coupling reactions involving sterically hindered and multifunctional intermediates, suggesting favorable reactivity of this specific isocyanato ester.

Synthetic methodology Process chemistry Yield optimization

Solubility Enhancement Potential Inferred from Glutarate Backbone: A Class-Level Advantage

A foundational study on the solubilization of organic compounds using isocyanato esters demonstrated that substituting a glutarate-based isocyanato ester for a simpler isocyanatoacetate yields a 'still more soluble compound' after hydrolysis [1]. Specifically, the product derived from dimethyl isocyanatoglutarate was found to be more soluble than the analogous compound made from ethyl isocyanatoacetate [1]. While this study used the dimethyl ester, the same structural principle—the presence of an additional carboxylate/carboxylic acid group on the glutarate backbone—applies to the diethyl ester of 2-isocyanatopentanedioate. This class-level inference suggests that final hydrolyzed products derived from diethyl 2-isocyanatopentanedioate will exhibit enhanced aqueous solubility compared to those derived from simpler isocyanatoacetates.

Solubility Formulation Prodrug design

Chiral Purity and Specific Rotation: Enantiomerically Pure (S)-Form vs. Racemic Mixture

The (S)-enantiomer of diethyl 2-isocyanatopentanedioate (CAS 145080-95-1) is commercially available with a high degree of chiral purity. This enantiomer exhibits a specific optical rotation of [α]₂₀D = -43.5° (neat) [1] or a range of -41 to -46° (neat) , with a refractive index of n₂₀D = 1.44 [1]. In contrast, a racemic mixture of the compound (or the achiral material described by CAS 17046-23-0) would display no net optical rotation (0°). This difference is quantitative and directly measurable.

Chiral synthesis Stereochemistry Quality control

Assay Purity Specification: ≥97% (GC) vs. Standard Reagent Grades for Analogs

Commercial sourcing of diethyl (S)-(-)-2-isocyanatopentanedioate from reputable vendors specifies a minimum purity of ≥97.0% as determined by gas chromatography (GC) [1]. This level of analytical validation is a key differentiator in procurement. While many simpler isocyanates are offered at lower or unspecified purity grades (e.g., 'technical grade' or '≥90%'), the availability of a ≥97% GC-assured grade for this compound provides end-users with a quantifiable and verifiable standard of quality, reducing the risk of impurities interfering with sensitive reactions or analytical procedures.

Quality assurance Procurement Analytical chemistry

Validated Application in Methotrexate Analog Synthesis: A Niche-Specific Use Case

Diethyl 2-isocyanatoglutarate has been explicitly used as a reagent in the synthesis of unsymmetrically disubstituted ureido adducts of methotrexate (MTX) analogues, as reported in a peer-reviewed medicinal chemistry study [1]. The compound was added to the ethyl esters of MTX precursors to form specific ureido derivatives (compounds 33a,b). Notably, only one of these adducts (33a) could be successfully hydrolyzed to the corresponding pure tricarboxylic acid, a pseudo-peptide analogue of the MTX metabolite MTX-γ-Glu [1]. This demonstrates the compound's specific utility and compatibility with the complex reaction sequences required in antifolate drug development, a field where generic substitution is not an option.

Antifolate drug discovery Medicinal chemistry Targeted synthesis

Diethyl 2-isocyanatopentanedioate (CAS 17046-23-0): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Complex Ureido-Containing Molecules under Mild Conditions

Researchers can reliably use diethyl 2-isocyanatopentanedioate to introduce a glutarate-based ureido moiety into complex molecules. As evidenced by a documented synthesis yielding 79% of a pteridine-containing urea adduct under mild conditions (18 hours, 20-25°C in DMF), this compound is a practical reagent for constructing advanced intermediates without requiring harsh reaction environments . This is particularly valuable in medicinal chemistry where sensitive functional groups must be preserved.

Development of Water-Soluble Bioconjugates and Prodrugs

For projects requiring enhanced water solubility of the final conjugate, diethyl 2-isocyanatopentanedioate offers a distinct advantage over simpler isocyanatoacetates. Class-level evidence indicates that upon ester hydrolysis, the resulting product, which features an additional carboxylate group, is 'more soluble' than analogous compounds made from ethyl isocyanatoacetate [1]. This makes the compound a strategic choice for designing water-soluble prodrugs, surfactants, or bioconjugation reagents.

Asymmetric Synthesis and Chiral Intermediate Preparation

When stereochemical integrity is paramount, the (S)-enantiomer of diethyl 2-isocyanatopentanedioate (CAS 145080-95-1) should be procured. Its specific rotation of [α]₂₀D = -43.5° (neat) provides a clear, quantifiable metric to distinguish it from the racemic mixture [2]. This ensures that chiral synthetic routes relying on this building block can proceed with the intended stereochemical outcome, a critical factor in the development of enantiomerically pure pharmaceuticals.

Medicinal Chemistry: Synthesis of Antifolate Drug Candidates

Research groups focused on antifolate drug discovery can justify the procurement of diethyl 2-isocyanatopentanedioate based on its established use in the synthesis of methotrexate (MTX) analogues [3]. The compound has been successfully employed to form ureido adducts on MTX precursors, with one such adduct (33a) being cleanly hydrolyzed to a pure tricarboxylic acid MTX metabolite analog [3]. This validated application reduces synthetic risk in projects targeting DHFR or related folate pathway enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-isocyanatopentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.